molecular formula C7H18NO3P B14419235 Phosphonic acid, [(ethylamino)methyl]-, diethyl ester CAS No. 81484-81-3

Phosphonic acid, [(ethylamino)methyl]-, diethyl ester

Cat. No.: B14419235
CAS No.: 81484-81-3
M. Wt: 195.20 g/mol
InChI Key: KXBMDHMMXSPSAK-UHFFFAOYSA-N
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Description

Phosphonic acid, [(ethylamino)methyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to an ethylamino methyl group and two ethyl ester groups. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [(ethylamino)methyl]-, diethyl ester typically involves a two-step process known as the Mannich reaction. The first step involves the reaction of formaldehyde with diethylamine to form a hydroxymethylamine intermediate. This intermediate is then reacted with diethyl phosphite to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs microwave-assisted synthesis techniques to enhance reaction efficiency and yield. For example, the microwave-assisted alkylation of phosphonic ester-acid derivatives with haloalkanes in the presence of triethylamine under solvent-free conditions has been reported to be effective .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [(ethylamino)methyl]-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include bromotrimethylsilane for silyldealkylation, formaldehyde for Mannich reactions, and various alkyl halides for substitution reactions. Reaction conditions often involve the use of microwave irradiation to accelerate the reactions .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phosphonic acid, [(ethylamino)methyl]-, diethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, [(ethylamino)methyl]-, diethyl ester involves its interaction with molecular targets through its phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, making it effective in chelation and catalysis. The compound’s ability to mimic phosphate groups allows it to interfere with biological processes that involve phosphorylation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, [(ethylamino)methyl]-, diethyl ester is unique due to its specific combination of an ethylamino methyl group and two ethyl ester groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and stability .

Properties

CAS No.

81484-81-3

Molecular Formula

C7H18NO3P

Molecular Weight

195.20 g/mol

IUPAC Name

N-(diethoxyphosphorylmethyl)ethanamine

InChI

InChI=1S/C7H18NO3P/c1-4-8-7-12(9,10-5-2)11-6-3/h8H,4-7H2,1-3H3

InChI Key

KXBMDHMMXSPSAK-UHFFFAOYSA-N

Canonical SMILES

CCNCP(=O)(OCC)OCC

Origin of Product

United States

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